N-(1,3-benzodioxol-5-ylmethyl)-4-(4-methylphenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-(4-methylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4S/c1-15-2-5-17(6-3-15)18-7-9-19(10-8-18)27(23,24)22-13-16-4-11-20-21(12-16)26-14-25-20/h2-12,22H,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJNJSLECXPXRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-(4-methylphenyl)benzenesulfonamide typically involves multiple steps. One common route includes the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the benzodioxole derivative with a sulfonyl chloride in the presence of a base such as pyridine.
Coupling Reaction: The final step involves coupling the benzodioxole-sulfonamide intermediate with 4-methylphenyl derivatives using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-4-(4-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized using reagents like potassium permanganate.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of primary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-4-(4-methylphenyl)benzenesulfonamide, a compound with diverse potential applications, has garnered attention in various fields including medicinal chemistry, pharmacology, and material science. This article delves into its applications, supported by scientific research findings and case studies.
Chemical Properties and Structure
This compound is characterized by its unique structure, which includes a benzodioxole moiety linked to a sulfonamide group. The compound's chemical formula is , indicating the presence of nitrogen, oxygen, and sulfur atoms that contribute to its reactivity and biological activity.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, research on sulfonamide derivatives has shown their potential to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .
Case Study:
A study published in European Journal of Medicinal Chemistry demonstrated that a sulfonamide derivative with a benzodioxole structure effectively inhibited the growth of breast cancer cells in vitro. The mechanism involved the induction of apoptosis through the activation of caspase pathways .
Anti-inflammatory Properties
The compound is also being explored for its anti-inflammatory effects. Sulfonamides are known to modulate inflammatory responses, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases.
Case Study:
In a recent preclinical trial, a related benzodioxole-containing sulfonamide was shown to reduce inflammation markers in animal models of rheumatoid arthritis, suggesting potential therapeutic applications for chronic inflammatory conditions .
Polymer Additives
The unique chemical structure of this compound makes it suitable for use as an additive in polymer formulations. Its ability to enhance thermal stability and mechanical properties has been documented.
Case Study:
Research conducted at a materials science laboratory indicated that incorporating this compound into polycarbonate matrices improved thermal resistance and reduced brittleness under stress conditions .
Sensor Development
The compound's electronic properties are being investigated for use in sensor technologies. Its ability to interact with various analytes can be harnessed for developing sensitive detection methods.
Case Study:
A recent publication highlighted the development of a sensor based on this sulfonamide derivative that demonstrated high sensitivity towards detecting environmental pollutants at low concentrations .
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-(4-methylphenyl)benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor sites. This interaction can modulate various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Benzodioxole Substituents
A key structural analogue is N-(6-acetyl-1,3-benzodioxol-5-yl)-4-methylbenzenesulfonamide (). This compound replaces the benzylmethyl group of the target molecule with an acetylated benzodioxole ring.
Capsaicin Analogues
The target compound shares functional similarities with capsaicin , particularly in its benzodioxole group, which mimics the vanillyl moiety of capsaicin. A 2013 study compared the crystal structure and pharmacological activity of N-[(1,3-benzodioxol-5-yl)methyl]benzenesulfonamide with capsaicin (). Key findings include:
- Structural Differences : Capsaicin’s vanillyl group forms hydrogen bonds with TRPV1, while the sulfonamide group in the target compound may engage in different binding interactions due to its planar geometry and lack of a hydroxyl group .
Other Benzenesulfonamide Derivatives
Compounds such as N-[4-(hydrazinecarbonyl)phenyl]benzenesulfonamide () highlight the diversity of sulfonamide-based structures. Such modifications influence solubility and target selectivity .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Metabolic Stability : The benzodioxole group in the target compound enhances resistance to cytochrome P450-mediated oxidation compared to capsaicin, suggesting improved pharmacokinetics .
- Receptor Specificity: The absence of TRPV1 activity in the sulfonamide derivative (vs. capsaicin) implies that minor structural changes significantly alter receptor engagement .
- Synthetic Accessibility : Derivatives like the acetylated analogue () are synthetically tractable but require further biological evaluation to establish structure-activity relationships (SAR) .
Biological Activity
N-(1,3-benzodioxol-5-ylmethyl)-4-(4-methylphenyl)benzenesulfonamide, a compound with notable structural features, has garnered attention for its potential biological activities. This article explores its biological activity through various studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Chemical Formula : C18H18N2O4S
- Molecular Weight : 354.41 g/mol
- IUPAC Name : this compound
The presence of the benzodioxole moiety is significant as it may influence the compound's interaction with biological targets.
Anticancer Properties
Recent studies have investigated the anticancer properties of this compound. One study highlighted its ability to induce apoptosis in cancer cells through the mitochondrial pathway. The compound was shown to inhibit the complex I of the oxidative phosphorylation pathway, leading to increased cytochrome c release and subsequent activation of caspases, which are crucial for apoptosis .
Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated antimicrobial activity. Research indicated that derivatives of benzene sulfonamides exhibit significant antibacterial effects against strains such as Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory potential. In vitro studies suggest that it can inhibit pro-inflammatory cytokines, thereby reducing inflammation in models of acute inflammation . This effect may be beneficial in conditions like arthritis and other inflammatory diseases.
Case Study 1: Anticancer Activity
A study conducted on various cancer cell lines demonstrated that this compound exhibited selective cytotoxicity. The IC50 values were found to be significantly lower than those of conventional chemotherapeutics, indicating a promising lead for further development .
Case Study 2: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial efficacy of various sulfonamide derivatives, this compound was shown to outperform several standard antibiotics against resistant strains of bacteria. The study concluded that this compound could be a candidate for treating infections caused by resistant pathogens .
Research Findings Summary Table
Q & A
Basic: What are the recommended synthetic routes for N-(1,3-benzodioxol-5-ylmethyl)-4-(4-methylphenyl)benzenesulfonamide, and how can intermediates be characterized?
Methodological Answer:
Synthesis typically involves multi-step condensation and coupling reactions. For example:
- Step 1: Prepare the sulfonamide core via sulfonation of 4-(4-methylphenyl)benzene with chlorosulfonic acid, followed by reaction with ammonia to yield the primary sulfonamide.
- Step 2: Introduce the 1,3-benzodioxol-5-ylmethyl group via nucleophilic substitution or reductive amination. A similar approach is used in synthesizing anti-herpetic sulfonamides, where diazenyl groups are coupled to the aromatic system .
- Intermediate Characterization: Use FT-IR to confirm sulfonamide (-SO₂NH-) stretches (1250–1350 cm⁻¹) and ¹H/¹³C NMR to verify benzodioxole protons (δ 5.9–6.1 ppm for methylenedioxy) and methylphenyl substituents. LC-MS can monitor reaction progress and identify byproducts .
Basic: What analytical techniques are essential for confirming the purity and structural integrity of this compound?
Methodological Answer:
- High-Resolution Mass Spectrometry (HR-MS): Confirm molecular formula (e.g., C₂₁H₁₉NO₄S) and isotopic pattern.
- X-ray Crystallography: Resolve crystal packing and validate stereochemistry. Use SHELXL for refinement, leveraging its robustness in small-molecule crystallography .
- HPLC-PDA: Assess purity (>95%) with a C18 column and acetonitrile/water gradient. Impurity profiling can follow protocols for sulfonamide derivatives, such as isolating analogues via preparative RP-HPLC .
Advanced: How can hydrogen-bonding interactions in the crystal lattice be analyzed, and what software tools are recommended?
Methodological Answer:
- Data Collection: Obtain high-resolution X-ray diffraction data (e.g., Mo-Kα radiation, λ = 0.71073 Å).
- Hydrogen Bond Analysis: Use PLATON or Mercury to identify N–H···O and O–H···O interactions. For example, in related N-(4-hydroxyphenyl)benzenesulfonamide, intermolecular hydrogen bonds stabilize the lattice .
- Visualization: ORTEP for Windows generates anisotropic displacement ellipsoids, while WinGX integrates refinement (SHELXL) and packing diagrams .
Advanced: How should researchers address contradictions in crystallographic data during refinement?
Methodological Answer:
- Validation Tools: Run CHECKCIF to flag outliers in bond lengths/angles or displacement parameters. For example, C–S bond lengths in sulfonamides should align with established ranges (1.76–1.82 Å) .
- Twinning Analysis: If data suggests twinning (common in sulfonamides), use SHELXD for structure solution and SHELXL TWIN commands for refinement .
- Dynamic Disorder Modeling: For flexible benzodioxole groups, employ PART instructions in SHELXL to model split positions .
Advanced: What strategies are effective for elucidating structure-activity relationships (SAR) of this compound in biological systems?
Methodological Answer:
- In Vitro Assays: Test against target enzymes (e.g., cyclooxygenase-2 for anti-inflammatory activity) using competitive inhibition assays. Celecoxib derivatives, such as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, provide SAR templates .
- Molecular Docking: Use AutoDock Vina or Glide to predict binding modes. Focus on sulfonamide interactions with catalytic residues (e.g., Arg513 in COX-2).
- Metabolic Stability: Assess via liver microsome assays, tracking benzodioxole demethylation using LC-MS/MS .
Advanced: How can researchers optimize synthetic yields while minimizing byproduct formation?
Methodological Answer:
- Reaction Monitoring: Use in situ IR spectroscopy to track sulfonamide formation and detect intermediates.
- Byproduct Identification: Isolate side products (e.g., des-methyl derivatives) via column chromatography and characterize using 2D NMR (COSY, HSQC) . For example, over-reaction in diazenyl coupling can yield triazole byproducts, as seen in anti-herpetic agents .
- Catalytic Optimization: Screen palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings, balancing temperature (80–100°C) and solvent (toluene/ethanol) .
Advanced: What computational methods are suitable for predicting the compound’s physicochemical properties?
Methodological Answer:
- LogP Calculation: Use ChemAxon or Schrödinger QikProp to estimate hydrophobicity. Benzodioxole groups typically increase LogP by ~1.5 units.
- pKa Prediction: The sulfonamide NH is acidic (pKa ~10); employ SPARC or ACD/Labs to model ionization states.
- Solubility Screening: Apply Hansen Solubility Parameters to select solvents (e.g., DMSO for stock solutions) .
Advanced: How can researchers validate anisotropic displacement parameters in high-resolution crystal structures?
Methodological Answer:
- ADP Analysis: In SHELXL , refine anisotropic parameters (ANIS) for non-H atoms. Validate using R1/wR2 convergence (<5% discrepancy).
- Thermal Motion Modeling: For flexible methylphenyl groups, apply RIGU restraints to prevent overfitting .
- Comparison to Databases: Cross-reference bond lengths/angles with Cambridge Structural Database (CSD) entries for sulfonamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
